

Application Note: Strategic Functionalization of the C5-Hydroxyl Group in Piperidine-2-Carboxylates

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Compound of Interest

Compound Name:	(2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate
CAS No.:	695183-75-6
Cat. No.:	B1390177

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Executive Summary & Rationale

Piperidine-2-carboxylates (piperidic acid derivatives) are privileged scaffolds in medicinal chemistry, frequently utilized to induce conformational constraints in peptidomimetics. Specifically, the functionalization of the C5-hydroxyl group in (2S,5S)-5-hydroxypiperidine-2-carboxylate is a critical transformation in the synthesis of complex natural products and modern pharmaceuticals. The most notable industrial application of this scaffold is the construction of the diazabicyclooctane (DBO) core found in next-generation β -lactamase inhibitors, such as avibactam^{[1][2]}.

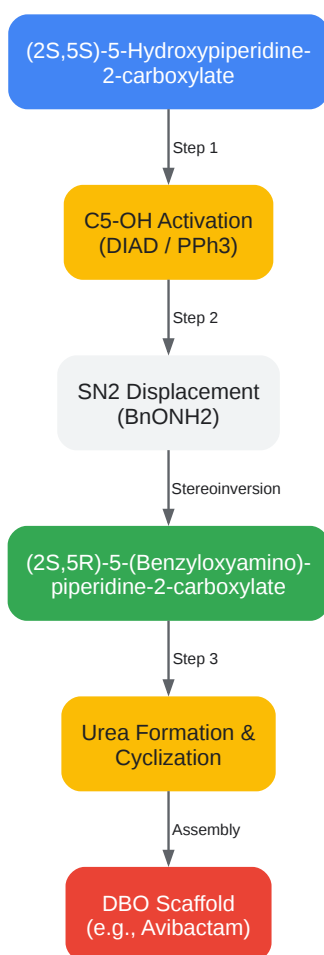
This application note provides a comprehensive guide to the stereocontrolled functionalization of the C5 position. By detailing the mechanistic causality behind reagent selection and providing self-validating experimental protocols, this guide equips bench scientists and process chemists with the foundational knowledge required to manipulate this highly versatile heterocycle.

Mechanistic Insights: The C5 Linchpin

The secondary hydroxyl group at the C5 position of the piperidine ring presents unique stereochemical and conformational challenges. In the enzymatically resolved (2S,5S) configuration, the C5-OH typically occupies an equatorial position within the lowest-energy chair conformation of the piperidine ring[3].

Direct nucleophilic substitution (SN2) at this position is notoriously difficult. The incoming nucleophile must approach via a high-energy axial trajectory, which is sterically hindered by the adjacent axial protons of the ring. Consequently, highly activated leaving groups and specific thermodynamic drivers are required to force the stereoinversion[4].

The Mitsunobu reaction is the premier method for this transformation. By converting the equatorial hydroxyl into a bulky, highly electrophilic oxyphosphonium intermediate, the reaction strongly favors axial attack by weakly basic nucleophiles (e.g., O-benzylhydroxylamine). This ensures complete stereochemical fidelity, resulting in an inversion to the (2S,5R) configuration required for biological activity[2].



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Fig 1. Synthetic workflow from 5-hydroxypiperidine-2-carboxylate to the DBO scaffold.

Quantitative Data: C5 Functionalization Strategies

Depending on the target pharmacophore, the C5-hydroxyl can be subjected to various transformations. Table 1 summarizes the primary functionalization strategies, their stereochemical outcomes, and typical yields based on optimized workflows.

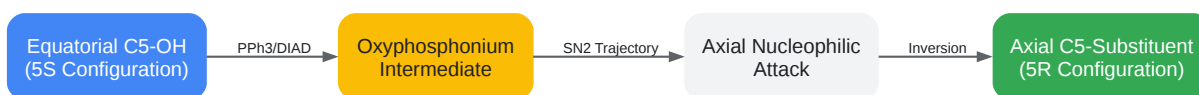
Table 1: Functionalization Strategies for C5-Hydroxyl Piperidine-2-Carboxylates

Transformation	Reagents & Conditions	Stereochemical Outcome	Typical Yield	Primary Application
Amination (Mitsunobu)	BnONH ₂ , DIAD, PPh ₃ , THF, 0 °C to RT	Complete Inversion (S → R)	75–85%	DBO scaffolds (e.g., Avibactam) [2]
Oxidation (Swern)	(COCl) ₂ , DMSO, Et ₃ N, DCM, -78 °C	N/A (sp ³ → sp ²)	90–95%	Precursor for reductive amination
Fluorination	DAST, DCM, -78 °C to RT	Complete Inversion (S → R)	60–70%	Lipophilicity & metabolic stability
O-Alkylation	NaH, Alkyl Halide, DMF, 0 °C	Retention (S → S)	80–90%	Ether-linked peptidomimetics

Experimental Methodologies & Self-Validating Protocols

Protocol A: Stereoinvertive Mitsunobu Amination

This protocol details the conversion of orthogonally protected ethyl (2S,5S)-1-Boc-5-hydroxypiperidine-2-carboxylate to the (2S,5R)-5-(benzyloxyamino) derivative.



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Fig 2. Mechanistic trajectory of the stereoinvertive Mitsunobu reaction at the C5 position.

Step-by-Step Procedure:

- Preparation: In an oven-dried flask under an argon atmosphere, dissolve ethyl (2S,5S)-1-Boc-5-hydroxypiperidine-2-carboxylate (1.0 eq), triphenylphosphine (PPh₃, 1.2 eq), and O-

benzylhydroxylamine (1.2 eq) in anhydrous THF (0.2 M).

- **Cooling:** Chill the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling is strictly required to prevent the exothermic decomposition of the reactive betaine intermediate formed in the next step.
- **Activation:** Add diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 15 minutes.
- **Propagation:** Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
- **Workup:** Concentrate the mixture in vacuo. Triturate the crude residue with cold diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter and purify the filtrate via silica gel chromatography.

Self-Validating Markers:

- **Visual Cue:** Upon the dropwise addition of DIAD, the reaction mixture will initially flash bright yellow (unreacted DIAD) and rapidly transition to a pale, clear solution as the betaine intermediate forms. If the bright yellow color persists without fading, it indicates either incomplete phosphine activation or excess DIAD, signaling the need for TLC verification before proceeding.
- **TLC Verification:** The byproduct TPPO is highly UV-active and will appear as a distinct, low-R_f spot under a 254 nm lamp, confirming that the phosphine oxidation cycle has successfully occurred.

Protocol B: Swern Oxidation to the C5-Ketone

For applications requiring a C5 sp² center (e.g., subsequent reductive amination or Wittig olefination), the C5-hydroxyl is oxidized to a ketone. Swern conditions are preferred over chromium-based oxidants to avoid heavy metal toxicity and prevent over-oxidation or epimerization at the C2 stereocenter.

Step-by-Step Procedure:

- **Activation of DMSO:** In an oven-dried flask under argon, add oxalyl chloride (1.5 eq) to anhydrous dichloromethane (DCM, 0.3 M) and cool to -78 °C. Add anhydrous DMSO (3.0

eq) dropwise. Stir for 15 minutes.

- Substrate Addition: Dissolve the C5-hydroxyl starting material (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the activated DMSO complex. Stir for 45 minutes at -78 °C.
- Elimination: Add triethylamine (Et₃N, 5.0 eq) dropwise. Stir for 15 minutes at -78 °C, then allow the reaction to warm to 0 °C over 30 minutes.
- Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

Self-Validating Markers:

- Gas Evolution: Upon addition of the activated DMSO complex, immediate and vigorous evolution of gas (CO and CO₂) must be observed. The absence of gas evolution indicates a failure in the formation of the intermediate, and the reaction should be aborted to save the starting material.
- Olfactory Cue: Upon the addition of triethylamine and subsequent warming, a distinct odor of dimethyl sulfide (DMS) will be generated, confirming the successful final elimination step to form the ketone.

References

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- Title: Diastereoselective Synthesis of (2S,5R)
- Title: Stereo-retentive synthesis of (5S)
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Sources

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